Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
Description
Chemical Identity and Nomenclature of Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
Systematic IUPAC Nomenclature Derivation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows a rigorous hierarchical protocol to ensure unambiguous identification. The parent structure is cyclopropane, a three-membered hydrocarbon ring system. Substituents are prioritized and numbered according to their positions relative to the principal functional group, which in this case is the methyl ester moiety.
- Parent hydrocarbon identification : The cyclopropane ring serves as the core structure.
- Functional group prioritization : The carboxylate ester (-COOCH₃) holds higher priority over the hydroxyethyl (-CH₂CH₂OH) group, anchoring the numbering sequence.
- Positional numbering : The ester group occupies position 1, while the 2-hydroxyethyl substituent resides at position 2. The trans descriptor indicates opposing spatial orientations of these groups across the cyclopropane plane.
- Stereochemical specification : The (1R,2S) configuration, though not explicitly stated in the base name, is implied by the trans designation and chiral center geometry.
The resultant systematic name—This compound —encapsulates these structural and stereochemical features.
Table 1: IUPAC Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent hydrocarbon | Cyclopropane ring system |
| Principal substituent | Methyl ester at position 1 |
| Secondary substituent | 2-hydroxyethyl group at position 2 |
| Stereochemistry | Trans spatial arrangement of substituents across the cyclopropane plane |
Alternative Chemical Designations and Registry Numbers
While the IUPAC name provides systematic clarity, alternative identifiers facilitate database interoperability and industrial referencing. The compound is catalogued under several registry numbers, though specific CAS and PubChem entries require consultation of proprietary chemical databases. Key identifiers include:
- Molecular formula : $$ \text{C}7\text{H}{12}\text{O}_3 $$
- Molecular weight : 144.17 g/mol
- Stereoisomeric SMILES : COC(=O)[C@@H]1C[C@H]1CCO
Registry platforms such as PubChem and ChEBI employ these descriptors to classify structural variants and isotopic analogs. For instance, PubChem entries for analogous cyclopropane derivatives, such as methyl 2-hydroxycyclopentanecarboxylate (CID 14165922), demonstrate consistent application of these naming conventions.
Structural Relationship to Cyclopropane Derivatives
This compound belongs to a broader family of strained cycloalkane derivatives. Its architecture combines cyclopropane’s inherent angle strain (60° bond angles) with polar functional groups that modulate physicochemical behavior.
Comparative Analysis with Related Compounds
- Cyclopropane : The unsubstituted parent hydrocarbon (C₃H₆) exhibits high ring strain but lacks functional groups, rendering it nonpolar and highly flammable.
- Methyl cyclopropanecarboxylate : Introducing a methyl ester group enhances polarity and stabilizes the ring through conjugation with the carbonyl moiety.
- 2-Hydroxyethylcyclopropane derivatives : Hydroxyethyl substituents introduce hydrogen-bonding capacity, increasing aqueous solubility relative to alkyl-substituted analogs.
The interplay between cyclopropane’s strain energy and substituent electronic effects dictates this compound’s reactivity. For example, the ester group’s electron-withdrawing nature may accelerate ring-opening reactions under acidic conditions, while the hydroxyethyl group provides sites for nucleophilic attack.
Table 2: Structural Features of Cyclopropane Derivatives
| Compound | Key Features | Functional Impact |
|---|---|---|
| Cyclopropane | Unsubstituted, highly strained | High reactivity in addition reactions |
| Methyl cyclopropanecarboxylate | Ester group at position 1 | Enhanced polarity; conjugation stability |
| Methyl trans-2-(2-hydroxyethyl) derivative | Trans-configured ester and hydroxyethyl groups | Hydrogen bonding; stereospecific reactivity |
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
MQNJPIDNFCSASL-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CCO |
Canonical SMILES |
COC(=O)C1CC1CCO |
Origin of Product |
United States |
Preparation Methods
Corey–Chaykovsky Cyclopropanation Approach
This method uses dimethylsulfoxonium methylide generated from trimethylsulfoxonium iodide and a base (commonly sodium hydride or alternatives like potassium hydroxide) to cyclopropanate electron-poor olefins such as ethyl crotonate derivatives, yielding trans-2-substituted cyclopropanecarboxylates with high stereoselectivity.
-
- Trimethylsulfoxonium iodide is treated with a base in solvents like DMSO or THF at or below room temperature.
- The olefin substrate (e.g., trans-ethyl crotonate) is added to the ylide solution at low temperature.
- Reaction is stirred for several hours to complete cyclopropanation.
- Quenching with ammonium chloride is preferred over acetic acid for better yield.
-
- Temperature control is critical; best yields (~70%) are obtained when the reaction is performed at −10 °C to 0 °C.
- Sodium hydride can be replaced with safer bases such as potassium hydroxide or sodium hydroxide without significant loss in yield.
- Quenching method affects product yield significantly.
-
- This method provides access to trans-2-methylcyclopropanecarboxylates, which can be further functionalized to hydroxyethyl derivatives.
- Scalable to kilogram quantities with purity suitable for further transformations.
Functional Group Transformations to Hydroxyethyl Substituent
Starting from trans-2-methylcyclopropanecarboxylates, the methyl substituent can be elaborated to a 2-hydroxyethyl group via multi-step transformations including:
- Bromination of the cyclopropylmethyl position using phosphorus tribromide under basic conditions.
- Nucleophilic substitution with potassium cyanide in DMSO to introduce a nitrile group.
- Reduction of the nitrile to the corresponding amine or alcohol using lithium aluminum hydride.
- Esterification or coupling reactions to finalize the methyl ester functionality.
This sequence allows installation of the 2-(2-hydroxyethyl) substituent on the cyclopropane ring with control over stereochemistry.
Alternative Cyclopropanation via Simmons–Smith Reaction
The Simmons–Smith reaction, involving diiodomethane and zinc-copper couple, is another classical method for cyclopropanation of alkenes. However, it is less favored for electron-poor olefins and large-scale synthesis due to lower stereoselectivity and operational complexity compared to Corey–Chaykovsky.
Other Synthetic Routes
- Intramolecular cyclopropylmethylation and protection/deprotection strategies have been reported for related cyclopropane derivatives.
- Use of 1,2-bis(trimethylsiloxy)cyclobutene intermediates and oxidative ring contraction to cyclopropanecarboxylic acids.
- Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones to produce hydroxyaryl-substituted cyclopropanes, demonstrating the versatility of this approach for hydroxy-functionalized derivatives.
- Data Table: Summary of Key Preparation Parameters and Yields
| Method | Key Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Corey–Chaykovsky cyclopropanation | Trimethylsulfoxonium iodide, NaH or KOH, DMSO/THF | −10 to 0 | ~70 | Quench with NH4Cl; temperature critical |
| Bromination + Nucleophilic substitution | PBr3, KCN in DMSO | Room temp | Variable | Multi-step to introduce hydroxyethyl group |
| Simmons–Smith cyclopropanation | Zn-Cu, CH2I2, alkene | 0 to RT | Moderate | Less stereoselective; less scalable |
| Oxidative ring contraction | 1,2-bis(trimethylsiloxy)cyclobutene, Cl2, NaOH | −30 to RT | 74 | Produces hydroxycyclopropanecarboxylic acid |
- The Corey–Chaykovsky method is the most efficient and scalable for preparing trans-2-substituted cyclopropanecarboxylates with high stereoselectivity.
- Base selection affects safety and yield; replacing sodium hydride with hydroxides improves operational safety without compromising yield.
- Temperature and quenching method are critical parameters influencing product yield and purity.
- Functional group interconversions from cyclopropanecarboxylates to hydroxyethyl derivatives are well-established, involving halogenation, nucleophilic substitution, and reduction steps.
- Alternative methods such as Simmons–Smith are less favored due to lower control and scalability.
- The use of 2-hydroxychalcones in Corey–Chaykovsky cyclopropanation expands the scope to hydroxyaryl-substituted cyclopropanes, highlighting the versatility of this approach.
The preparation of methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is best achieved via a stereoselective Corey–Chaykovsky cyclopropanation of suitable olefinic precursors followed by targeted functional group transformations. This approach offers a balance of high yield, stereocontrol, and scalability. Careful optimization of reaction conditions, including base choice, temperature control, and quenching procedures, is essential for maximizing yield and purity. The synthetic strategies reviewed provide a robust foundation for producing this compound for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Pharmaceutical Chemistry
Synthesis and Drug Development
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns, making it an attractive candidate for developing novel pharmaceuticals. For example, it can be used in the synthesis of antiviral agents by modifying its structure to enhance biological activity against specific targets, such as viral enzymes or receptors .
Case Study: Antiviral Activity
Research has indicated that derivatives of cyclopropane compounds exhibit significant antiviral properties. In one study, analogues of this compound were synthesized and tested for their ability to inhibit viral replication. The results showed promising activity against common viral strains, suggesting that this compound could lead to the development of new antiviral therapies .
Interaction Studies
Biological Effects and Receptor Modulation
this compound has been investigated for its interactions with various neurotransmitter receptors. Preliminary studies suggest that it may modulate physiological responses by acting on dopamine receptors, which are crucial in the treatment of neurological disorders . Understanding these interactions can pave the way for designing drugs targeting specific receptor pathways.
Chemical Synthesis Applications
Reactivity and Functionalization
The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its ability to undergo functionalization makes it useful in creating derivatives with enhanced properties suitable for various applications in medicinal chemistry .
| Reaction Type | Description | Potential Applications |
|---|---|---|
| Nucleophilic Substitution | Can replace functional groups with nucleophiles, altering chemical properties | Synthesis of targeted drug compounds |
| Cycloaddition | Forms larger cyclic structures from smaller reactants | Development of complex natural product analogs |
Material Science
Polymer Chemistry
this compound can also be utilized in polymer chemistry as a monomer or co-monomer in the production of specialty polymers. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound. The hydroxyethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues in Cyclopropane Derivatives
Ethyl trans-2-(4-methoxyphenyl)-1-phenylcyclopropane-1-carboxylate (trans-15)
- Molecular Formula : C₁₉H₂₁O₃
- Molecular Weight : 297.30 g/mol
- Key Properties :
- Comparison : Unlike the target compound, trans-15 features aromatic substituents (phenyl and methoxyphenyl groups), enhancing π-π stacking interactions. Its higher molecular weight and lipophilicity make it more suited for applications requiring hydrophobic interactions.
1-(2-Hydroxyethyl)cyclopropanecarbonitrile
- CAS : 1421602-17-6
- Molecular Formula: C₆H₉NO
- Molecular Weight : 111.14 g/mol
- Key Properties : Replaces the ester group with a nitrile, increasing polarity and reactivity toward nucleophilic additions .
Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate
- CAS : 1447-13-8
- Molecular Formula : C₆H₈Cl₂O₂
- Molecular Weight : 183.04 g/mol
- Key Properties : Chlorine substituents enhance electrophilicity, making it reactive in cross-coupling reactions. Classified as hazardous (H302) due to acute toxicity .
- Comparison : The dichloro and methyl groups increase steric bulk, limiting conformational flexibility compared to the hydroxyl-containing target compound.
Cyclobutane and Cyclopentane Analogues
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- CAS : N/A (see Reference Example 87 in ).
- Molecular Formula: C₇H₁₄ClNO₂
- Key Properties: Features a four-membered cyclobutane ring and a secondary amine. NMR data (δ 2.56–2.31 ppm for methylamino protons) confirm structural integrity .
Unsaturated Ester Derivatives
Methyl trans-2-Hexenoate
- CAS : 2396-77-2
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- Key Properties : An α,β-unsaturated ester with a linear chain, prone to conjugate additions. Hazardous upon inhalation .
- Comparison : The absence of a cyclopropane ring eliminates stereochemical constraints, but the conjugated double bond introduces reactivity distinct from the saturated cyclopropane core.
Biological Activity
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate, a chiral compound with the molecular formula CHO, has garnered attention in biological and chemical research due to its unique structural properties and potential applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | Methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
| InChI Key | MQNJPIDNFCSASL-PHDIDXHHSA-N |
| SMILES Notation | COC(=O)[C@@H]1C[C@H]1CCO |
Synthesis Methods
The synthesis of this compound typically involves multistep organic reactions. Common methods include:
- Cyclopropanation Reactions : Utilizing cyclopropane intermediates to introduce the carboxylate group.
- Esterification : Reacting the corresponding acid with methanol in the presence of a catalyst to form the ester.
These synthetic pathways are crucial for producing this compound in sufficient quantities for biological studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropane ring serves as a rigid scaffold that can enhance binding affinity and specificity. The hydroxyethyl and ester groups may facilitate hydrogen bonding and other non-covalent interactions, which are essential for modulating biological responses.
Enzyme Interaction Studies
Research indicates that this compound can be utilized in enzyme-catalyzed reactions involving cyclopropane-containing substrates. This property allows researchers to gain insights into enzyme specificity and mechanisms of action, particularly in metabolic pathways where cyclopropane derivatives play a role .
Potential Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties through mechanisms such as apoptosis induction and inhibition of cell proliferation .
- Neurotransmitter Modulation : Preliminary studies indicate potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated that the compound exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like bleomycin .
Study 2: Enzyme Specificity
In another investigation, the compound was tested for its effects on specific enzymes involved in metabolic pathways. The results highlighted its potential as a selective inhibitor, providing a basis for further development as a therapeutic agent targeting metabolic diseases.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Rh₂(OAc)₄) | 2–3 mol% | ↑ 70–85% | |
| Reaction Temperature | −20°C to 0°C | ↓ Side products | |
| Solvent | Anhydrous THF | ↑ Enantioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
